Hordenine

説明

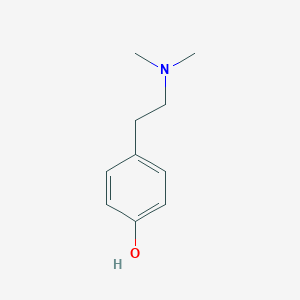

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[2-(dimethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046096 | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 mg/mL | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

539-15-1 | |

| Record name | Hordenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-dimethylaminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HORDENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 °C | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Hordenine Biosynthesis Pathway in Hordeum vulgare: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Cascade, Regulation, and Quantification of a Key Barley Alkaloid

This technical guide provides a comprehensive overview of the hordenine biosynthesis pathway in Hordeum vulgare (barley), tailored for researchers, scientists, and professionals in drug development. This compound, a phenylethylamine alkaloid, is a significant secondary metabolite in barley, particularly in germinating seedlings, and has garnered interest for its potential pharmacological and allelopathic properties. This document details the core biosynthetic pathway, the enzymes involved, quantitative data on metabolite accumulation, and relevant experimental protocols.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis in Hordeum vulgare is a specialized metabolic pathway that converts the amino acid L-tyrosine into the final product, this compound (N,N-dimethyltyramine), through a series of enzymatic reactions. This pathway is primarily active in the roots of young, germinating barley seedlings.[1] The biosynthesis proceeds through two key intermediates: tyramine and N-methyltyramine.

The pathway can be summarized in three main steps:

-

Decarboxylation: The initial step involves the removal of the carboxyl group from L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TyrDC).

-

First N-methylation: Tyramine is then methylated on the amino group to form N-methyltyramine.

-

Second N-methylation: A second methylation of N-methyltyramine yields the final product, this compound.

Evidence suggests that two distinct S-adenosylmethionine-dependent N-methyltransferase enzymes are responsible for the sequential methylation of tyramine to this compound in barley roots.[2] These enzymes have been shown to differ in their pH optima and stability and can be separated chromatographically.[2]

Enzymes of the this compound Biosynthesis Pathway

The conversion of L-tyrosine to this compound is catalyzed by a series of specific enzymes. While research is ongoing to fully characterize these enzymes in barley, the key enzymatic activities have been identified.

Tyrosine Decarboxylase (TyrDC)

Tyrosine decarboxylase (EC 4.1.1.25) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the this compound biosynthesis pathway. It facilitates the decarboxylation of L-tyrosine to form tyramine. While specific kinetic data for Hordeum vulgare TyrDC is limited, studies on TyrDC from other plant species provide insights into its properties. For instance, TyrDC from Rehmannia glutinosa exhibits a Km of 249.7 µM for tyrosine.[3] Interestingly, it has been noted that TyrDC from Hordeum vulgare may show a preference for L-DOPA as a substrate over tyrosine.[3]

N-methyltransferases

The two subsequent N-methylation steps are catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. Research has indicated the presence of two distinct N-methyltransferase enzymes in barley roots responsible for this compound biosynthesis. These enzymes have been separated based on their different biochemical properties, such as pH optimum and stability. The first enzyme, a tyramine N-methyltransferase, converts tyramine to N-methyltyramine, and the second, likely an N-methyltyramine N-methyltransferase, completes the synthesis of this compound.

While the specific genes encoding these enzymes in the this compound pathway of barley have not been definitively cloned and characterized, studies on a related alkaloid, gramine, have identified an N-methyltransferase with a Km of 77 µM for its substrate, 3-aminomethylindole (AMI), and 184 µM for N-methyl-3-aminomethylindole (MAMI). This suggests that the N-methyltransferases in the this compound pathway may have similar kinetic properties.

Quantitative Data on this compound and Precursor Accumulation

The concentration of this compound and its precursors varies depending on the barley genotype, tissue type, developmental stage, and environmental conditions. The highest concentrations are typically found in the roots of young seedlings.

Table 1: Concentration of this compound and N-methyltyramine in Leaves and Roots of Different Barley Genotypes (2 and 4 days after germination)

| Genotype Group | Analyte | Tissue | Concentration at 2 days (µmol/g FW) | Concentration at 4 days (µmol/g FW) |

| In group | N-methyltyramine | Leaves | 0.024 | 0.027 |

| In group | This compound | Leaves | 0.029 | 0.018 |

| Barke | This compound | Roots | 0.409 | 0.225 |

| T-G group | This compound | Leaves | 0.010 | - |

| H.ag (Tibet) & Iq-In group | This compound | Leaves | - | 0.006 |

Data adapted from a study on allelopathic traits of different barley genotypes.

Table 2: Time Course of this compound, N-methyltyramine (NMT), and Tyramine Accumulation in Roots of Barley cv. Solist

| Time | This compound (nmol/g FW) | N-methyltyramine (nmol/g FW) | Tyramine (nmol/g FW) |

| Day 1 (8 am) | ~150 | ~20 | ~5 |

| Day 1 (1 pm) | ~200 | ~25 | ~7 |

| Day 1 (6 pm) | ~250 | ~30 | ~8 |

| Day 2 (8 am) | ~300 | ~35 | ~10 |

| Day 2 (1 pm) | ~350 | ~40 | ~12 |

| Day 2 (6 pm) | ~400 | ~45 | ~15 |

| Day 3 (8 am) | ~450 | ~50 | ~18 |

| Day 3 (1 pm) | ~500 | ~55 | ~20 |

| Day 3 (6 pm) | ~550 | ~60 | ~22 |

| Day 4 (8 am) | ~600 | ~65 | ~25 |

| Day 4 (1 pm) | ~650 | ~70 | ~28 |

| Day 4 (6 pm) | ~700 | ~75 | ~30 |

| Day 5 (8 am) | ~750 | ~80 | ~32 |

| Day 5 (1 pm) | ~800 | ~85 | ~35 |

| Day 5 (6 pm) | ~850 | ~90 | ~38 |

| Day 8 | ~900 | ~95 | ~40 |

Data are approximate values estimated from the graphical representation in the cited study.

Experimental Protocols

This section outlines generalized methodologies for the key experiments involved in studying the this compound biosynthesis pathway. Researchers should adapt these protocols based on their specific experimental setup and available instrumentation.

Metabolite Extraction and Quantification by HPLC-MS/MS

A robust method for the simultaneous quantification of tyrosine, tyramine, N-methyltyramine, and this compound is crucial for studying the pathway dynamics.

Protocol:

-

Sample Preparation:

-

Harvest fresh barley tissue (e.g., roots from seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extract the powdered tissue with an appropriate volume of acidified methanol (e.g., 80% methanol with 0.1% formic acid) to ensure the protonation of the alkaloids and improve extraction efficiency.

-

Vortex the mixture thoroughly and incubate (e.g., on ice for 30 minutes).

-

Centrifuge the extract at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

-

Mobile Phase: Employ a gradient elution with two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using authentic standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curves.

-

Normalize the results to the fresh or dry weight of the tissue sample.

-

Tyrosine Decarboxylase (TyrDC) Enzyme Assay

This spectrophotometric assay measures the production of tyramine from tyrosine.

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh barley root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 5 mM dithiothreitol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

-

Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

100 mM MES buffer (pH 6.5)

-

10 mM L-tyrosine (substrate)

-

0.1 mM pyridoxal-5'-phosphate (cofactor)

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of the crude enzyme extract.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., perchloric acid) and boiling.

-

-

Quantification of Tyramine:

-

The tyramine produced can be quantified by derivatizing it with a chromogenic reagent (e.g., 1-nitroso-2-naphthol) and measuring the absorbance at a specific wavelength (e.g., 450 nm).

-

Alternatively, the reaction can be stopped and the tyramine quantified by HPLC-MS/MS as described above.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of TyrDC as the amount of tyramine produced per unit of time per milligram of protein (e.g., nmol/min/mg protein).

-

N-methyltransferase (NMT) Enzyme Assay

This radiometric assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the amine substrate (tyramine or N-methyltyramine).

Protocol:

-

Enzyme Extraction:

-

Prepare the crude enzyme extract from barley roots as described for the TyrDC assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.5)

-

10 mM of the amine substrate (tyramine or N-methyltyramine)

-

A known concentration of [¹⁴C-methyl]-S-adenosyl-L-methionine

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Start the reaction by adding the enzyme extract.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., saturated sodium borate).

-

-

Extraction and Quantification of Radiolabeled Product:

-

Extract the radiolabeled methylated product (N-methyltyramine or this compound) into an organic solvent (e.g., ethyl acetate).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of the NMT as the amount of radiolabeled product formed per unit of time per milligram of protein (e.g., pmol/min/mg protein).

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental factors. While the precise regulatory network in barley is still being elucidated, several key aspects have been identified.

Developmental and Tissue-Specific Regulation

This compound accumulation is highly tissue-specific, with the highest levels found in the roots of young seedlings. The expression of the biosynthetic genes is likely under strict developmental control, being activated during early stages of germination and seedling establishment.

Regulation by Phytohormones

Phytohormones play a crucial role in regulating plant secondary metabolism. Jasmonates (JA) and abscisic acid (ABA) are well-known signaling molecules involved in plant defense and stress responses, and they are likely to be involved in the regulation of this compound biosynthesis. Stress conditions that lead to an increase in JA and ABA levels may also trigger an increase in this compound production as a defense mechanism. For instance, jasmonate is known to induce the expression of other alkaloid biosynthetic pathways in various plant species.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the this compound biosynthesis pathway is likely controlled by specific transcription factors. In plants, transcription factor families such as WRKY and MYB are known to regulate the biosynthesis of various secondary metabolites, including alkaloids. It is hypothesized that specific WRKY and MYB transcription factors in barley are activated in response to developmental and environmental signals, which in turn bind to the promoter regions of the this compound biosynthetic genes to modulate their expression.

Concluding Remarks

The biosynthesis of this compound in Hordeum vulgare is a well-defined pathway involving a small number of key enzymatic steps. This technical guide has provided an overview of the current understanding of this pathway, including quantitative data, experimental protocols, and regulatory aspects. Further research is needed to isolate and characterize the specific N-methyltransferase genes, to determine the precise kinetic parameters of the barley enzymes, and to fully unravel the complex regulatory network that governs this compound accumulation. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and the development of barley varieties with enhanced desirable traits.

References

The Pharmacological Profile of Hordenine at Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, including barley, has garnered interest for its potential sympathomimetic and nootropic effects. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on adrenergic receptors. It summarizes the available quantitative data on its functional activity, details the experimental protocols for assessing its pharmacological profile, and visually represents the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and mechanism of action of this compound.

Introduction

This compound (N,N-dimethyltyramine) is structurally related to the endogenous catecholamines, norepinephrine and epinephrine, suggesting a potential interaction with the adrenergic system.[1] Early studies characterized this compound as an indirectly acting adrenergic agent, primarily through the release of stored norepinephrine and inhibition of its reuptake.[2][3] More recent evidence has emerged demonstrating its direct, albeit low-potency, agonist activity at specific α-adrenergic receptor subtypes.[1] Additionally, this compound is known to be a selective substrate for monoamine oxidase B (MAO-B), which may contribute to its overall pharmacological effect by modulating neurotransmitter levels.[2] This guide synthesizes the current understanding of this compound's interactions with adrenergic receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the functional activity and enzymatic interactions of this compound.

Table 1: Functional Activity of this compound at Human Adrenergic Receptors

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Emax (%) | Reference |

| α1A-adrenergic | Calcium influx | EC50 | >1000 | - | |

| α1B-adrenergic | Calcium influx | EC50 | >1000 | - | |

| α1D-adrenergic | Calcium influx | EC50 | >1000 | - | |

| α2A-adrenergic | Calcium influx | EC50 | 690 | 12 | |

| β1-adrenergic | - | - | Not Reported | - | - |

| β2-adrenergic | - | - | Not Reported | - | - |

EC50: Half-maximal effective concentration; Emax: Maximum efficacy relative to the endogenous agonist, adrenaline.

Table 2: Kinetic Parameters of this compound at Rat Liver Monoamine Oxidase B (MAO-B)

| Enzyme | Parameter | Value (µM) | Vmax (nmol/mg protein/h) | Reference |

| MAO-B | Km | 479 | 128 |

Km: Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax; Vmax: Maximum rate of reaction.

Note: There is currently no publicly available data on the binding affinities (Ki values) of this compound for any adrenergic receptor subtype.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the adrenergic system through a combination of direct and indirect mechanisms.

-

Direct Agonism at α2A-Adrenergic Receptors: this compound has been shown to be a weak partial agonist at the human α2A-adrenergic receptor. α2-adrenergic receptors are Gi-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Indirect Adrenergic Action: A primary mechanism of this compound is its ability to displace norepinephrine from vesicular stores in presynaptic neurons, leading to an increase in its synaptic concentration. Furthermore, this compound can inhibit the norepinephrine transporter (NET), prolonging the presence of norepinephrine in the synaptic cleft.

-

MAO-B Substrate: this compound is a selective substrate for MAO-B, an enzyme responsible for the degradation of monoamines, including phenylethylamine and, to a lesser extent, dopamine. By competing for MAO-B, this compound may indirectly increase the levels of these neurotransmitters.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature and representative protocols for assessing the pharmacological effects of this compound.

Functional Assay for α-Adrenergic Receptor Activation (Calcium Influx)

This protocol is based on the methodology described by Hintzen et al. (2024) for determining the functional potency of this compound at human α1 and α2-adrenergic receptors.

Objective: To measure the agonist activity of this compound at α-adrenergic receptor subtypes by quantifying intracellular calcium mobilization.

Materials:

-

Chem-1 cells stably overexpressing human ADRα1A, α1B, α1D, or α2A.

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Reference agonist (e.g., adrenaline).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture and Plating: Culture the specific adrenergic receptor-expressing Chem-1 cells according to standard protocols. Seed the cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Fluorescence Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the this compound dilutions or reference agonist to the respective wells.

-

Immediately place the plate in a fluorescence plate reader and measure the kinetic fluorescence signal (excitation/emission wavelengths appropriate for the dye, e.g., 485/520 nm for Fluo-4) for a defined period.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response induced by the reference agonist.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Norepinephrine Reuptake Inhibition Assay

This is a representative protocol for determining the inhibitory activity of this compound on the norepinephrine transporter (NET).

Objective: To measure the IC50 value of this compound for the inhibition of norepinephrine reuptake in cells endogenously or recombinantly expressing the NET.

Materials:

-

SK-N-BE(2)C cells (endogenously expressing NET) or HEK293 cells stably transfected with human NET.

-

Krebs-Ringer-HEPES (KRH) assay buffer.

-

[³H]-Norepinephrine.

-

This compound stock solution.

-

Reference NET inhibitor (e.g., desipramine).

-

24-well cell culture plates.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture and Plating: Plate the cells in 24-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

-

Prepare serial dilutions of this compound and a fixed concentration of the reference inhibitor (for determining non-specific uptake) in KRH buffer.

-

Inhibition Assay:

-

Pre-incubate the cells with the this compound dilutions, reference inhibitor, or vehicle for 10-20 minutes at room temperature.

-

Initiate the uptake by adding [³H]-Norepinephrine at a concentration close to its Km value for the transporter.

-

Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

-

Radioactivity Measurement:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

-

Express the data as a percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MAO-B Kinetic Assay

This protocol is a representative method for determining the kinetic parameters (Km and Vmax) of this compound as a substrate for MAO-B.

Objective: To determine the Michaelis-Menten kinetics of this compound deamination by MAO-B.

Materials:

-

Source of MAO-B (e.g., rat liver mitochondria).

-

Phosphate buffer (pH 7.4).

-

This compound solutions of varying concentrations.

-

A method for detecting the product of the reaction (e.g., spectrophotometric measurement of hydrogen peroxide production or HPLC analysis of the deaminated metabolite).

-

Spectrophotometer or HPLC system.

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat liver mitochondria, a rich source of MAO-B.

-

Enzyme Assay:

-

In a reaction vessel, combine the phosphate buffer and the MAO-B preparation.

-

Initiate the reaction by adding this compound at various concentrations.

-

Incubate at 37°C for a fixed time, ensuring the reaction remains in the linear range.

-

-

Product Detection:

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Measure the amount of product formed using a suitable detection method. For example, a coupled enzyme assay can be used to measure hydrogen peroxide production spectrophotometrically.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each this compound concentration.

-

Plot the reaction velocity against the substrate (this compound) concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization and initial parameter estimation.

-

Conclusion

This compound exhibits a complex pharmacological profile at adrenergic receptors, characterized by indirect sympathomimetic actions, including norepinephrine release and reuptake inhibition, and direct, low-potency agonism at α2A-adrenergic receptors. It also serves as a selective substrate for MAO-B. The available quantitative data, primarily from functional assays, indicate that this compound's direct effects on adrenergic receptors are likely to occur at higher concentrations. The lack of binding affinity data and a comprehensive evaluation of its effects on β-adrenergic receptors represent significant gaps in the current understanding of its pharmacology. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced interactions of this compound with the adrenergic system, which is crucial for elucidating its therapeutic potential and safety profile. Further research is warranted to fully characterize its receptor binding profile and to explore its functional effects across all adrenergic receptor subtypes.

References

- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deamination of this compound by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Hordenine as a Selective MAO-B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare). It is structurally related to the biogenic amine tyramine and has garnered interest for its potential pharmacological effects. This technical guide provides an in-depth overview of this compound's role as a selective substrate and potential inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the context of neurodegenerative diseases and other neurological disorders. This document summarizes the available quantitative data, details relevant experimental protocols for its study, and illustrates the key signaling pathways influenced by MAO-B modulation.

Quantitative Data on this compound's Interaction with MAO-B

While this compound is primarily characterized as a selective substrate for MAO-B, its direct inhibitory activity (IC50 or Ki values) is not extensively documented in publicly available literature. The most cited quantitative data describes its enzymatic kinetics as a substrate in rat liver mitochondria.

Table 1: Michaelis-Menten Constants for this compound and Tyramine with Rat Liver MAO

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |

| This compound | 479 µM | 128 nmol/mg protein/h | [1] |

| Tyramine | 144 µM | 482 nmol/mg protein/h | [1] |

This data indicates that this compound has a lower affinity for MAO-B than tyramine (higher Km) and is metabolized at a slower rate (lower Vmax). Studies have shown that this compound is not deaminated by MAO-A.[1]

Some studies describe this compound as a "weak MAO-inhibitor" or a "mixed MAO substrate/inhibitor" in human adipose tissue, though specific inhibitory constants are not provided.[2] Further research is required to definitively quantify its IC50 and Ki values for both MAO-A and MAO-B to establish a comprehensive inhibitory profile.

Experimental Protocols for Assessing MAO-B Inhibition

To determine the inhibitory potential of this compound or other novel compounds on MAO-B, various in vitro assays can be employed. Below are detailed methodologies for common spectrophotometric and fluorometric assays, adapted for the evaluation of a test compound like this compound.

Spectrophotometric MAO-B Inhibition Assay

This method measures the change in absorbance of a substrate or product of the MAO-B reaction. A common substrate for this assay is kynuramine, which is oxidized by MAO to 4-hydroxyquinoline, a product that can be monitored spectrophotometrically.

Principle: MAO-B catalyzes the oxidative deamination of kynuramine, leading to the formation of an unstable aldehyde intermediate which then cyclizes to form 4-hydroxyquinoline. The rate of 4-hydroxyquinoline formation is measured by an increase in absorbance at approximately 314 nm.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine dihydrobromide (substrate)

-

This compound (test inhibitor)

-

Selegiline (positive control inhibitor)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer capable of reading in the UV range

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of kynuramine in ultrapure water.

-

Prepare stock solutions of this compound and selegiline in a suitable solvent (e.g., DMSO or water). Further dilute to desired concentrations in the assay buffer.

-

Dilute the MAO-B enzyme to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test inhibitor (this compound) at various concentrations, and the MAO-B enzyme.

-

Include wells for a negative control (no inhibitor) and a positive control (selegiline).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 314 nm in kinetic mode for a set duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each this compound concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Fluorometric MAO-B Inhibition Assay

Fluorometric assays often offer higher sensitivity than spectrophotometric methods. A common approach involves the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction, using a fluorogenic probe.

Principle: MAO-B oxidizes a substrate (e.g., benzylamine or tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine or Tyramine (substrate)

-

This compound (test inhibitor)

-

Selegiline (positive control inhibitor)

-

Amplex Red (or similar fluorogenic probe)

-

Horseradish peroxidase (HRP)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Fluorometric microplate reader

-

96-well black, flat-bottom microplates

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the substrate, this compound, and selegiline as described for the spectrophotometric assay.

-

Prepare a working solution of Amplex Red and HRP in the assay buffer. This solution should be protected from light.

-

Dilute the MAO-B enzyme in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black plate, add the assay buffer, the test inhibitor (this compound) at various concentrations, and the MAO-B enzyme.

-

Include negative and positive control wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of the substrate and the Amplex Red/HRP working solution to all wells.

-

Measure the increase in fluorescence (e.g., excitation ~535 nm, emission ~587 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curve.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the spectrophotometric assay.

-

Signaling Pathways and Logical Relationships

MAO-B is not only involved in neurotransmitter metabolism but also plays a role in cellular signaling, particularly in the context of neuroinflammation and oxidative stress. Inhibition of MAO-B can modulate these pathways.

MAO-B and Neuroinflammation

Activated microglia and astrocytes, key players in neuroinflammation, exhibit increased MAO-B expression. The catalytic activity of MAO-B produces reactive oxygen species (ROS), which can activate pro-inflammatory signaling pathways such as NF-κB and MAPK.

Caption: MAO-B's role in neuroinflammatory signaling.

Recent studies have shown that this compound can inhibit neuroinflammation by suppressing the NF-κB and MAPK signaling pathways, suggesting a neuroprotective effect.[3]

MAO-B and cAMP Signaling

The cyclic AMP (cAMP) signaling pathway is a crucial intracellular second messenger system. Some evidence suggests that MAO-B inhibitors can modulate this pathway, potentially impacting the expression of inflammatory cytokines.

References

- 1. Deamination of this compound by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. This compound inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Hordenine Beyond Barley: An In-depth Technical Guide to Alternative Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural sources of the phenethylamine alkaloid hordenine, extending beyond the well-documented presence in barley (Hordeum vulgare). This document details the quantitative distribution of this compound across various plant families, outlines precise experimental protocols for its extraction and analysis, and illustrates the foundational biosynthetic pathway. The information presented herein is intended to support research and development initiatives in pharmacology, natural product chemistry, and related disciplines.

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly between different plant species, and even within different parts of the same plant. Environmental and genetic factors also contribute to this variability[1]. The following table summarizes the reported quantitative data for this compound content in several plant species, offering a comparative look at sources beyond barley.

| Family | Genus & Species | Plant Part | This compound Content | Reference(s) |

| Aizoaceae | Sceletium tortuosum | Foliage and Stems | 0.027 - 1.071 mg/g | [2][3] |

| Cactaceae | Echinopsis candicans (syn. Trichocereus candicans) | 0.5 - 5.0% | ||

| Echinopsis pachanoi (San Pedro Cactus) | Present (trace amounts) | [4][5] | ||

| Ariocarpus retusus | Present | |||

| Ariocarpus kotschoubeyanus | Present | |||

| Coryphantha vivipara var. arizonica | Present | |||

| Lophophora williamsii (Peyote) | Taproot | Main alkaloid | ||

| Fabaceae | Acacia berlandieri | Dried Leaves | 0.28 - 0.66% (total alkaloids) | |

| Acacia rigidula | Bark | 0.06 - 0.5 ppm | ||

| Desmodium gangeticum | Roots | Present | ||

| Poaceae | Sorghum bicolor (Sorghum) | Seedlings | ~0.1% | |

| Panicum miliaceum (Proso Millet) | Seedlings | ~0.2% |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound from complex plant matrices is critical for research and development. Below are detailed methodologies for extraction and analysis from two distinct plant sources, utilizing High-Performance Liquid Chromatography (HPLC) and Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).

Protocol 1: Extraction and HPLC Quantification of Phenethylamines from Acacia berlandieri

This method outlines a simplified procedure for the extraction and quantification of this compound and other phenethylamines from Acacia berlandieri.

1. Sample Preparation:

-

Freeze and lyophilize fresh plant material.

-

Grind the dried tissue through a 1-mm screen.

2. Extraction:

-

Extract the dried, ground plant tissue with 1% glacial acetic acid (1:20 wt/vol) overnight on a rotary shaker.

-

Filter the extract to remove solid plant material.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Pass the filtrate through a high-sulfonated polymeric SPE tube to retain the amine compounds.

-

Wash the SPE tube to remove impurities.

-

Elute the amines from the tube.

4. HPLC Analysis:

-

Separate and detect the eluted amines using reversed-phase HPLC.

-

The recovery efficiency for this compound using this SPE technique has been reported to be approximately 101%.

Protocol 2: DART-HRMS Quantification of this compound in Sceletium tortuosum

This protocol details a rapid and effective method for the detection and quantification of this compound in Sceletium tortuosum using DART-HRMS.

1. Sample Preparation:

-

Extract the plant material (foliage and stems) with a suitable solvent.

-

Centrifuge an aliquot of the extract at 5000g for 10 minutes.

2. Internal Standard Spiking:

-

To 100 μL of the supernatant, add 100 μL of a 20 μg/mL this compound-d6 internal standard solution.

3. DART-HRMS Analysis:

-

Analyze the extracts alongside a standard curve and quality control standards.

-

Use the peak area ratio of the this compound peak (m/z 166.1232) to the internal standard this compound-d6 peak (m/z 172.1608) to determine the concentration from the calibration curve.

-

The lower limit of quantification (LLOQ) for this method was found to be 1 μg/mL.

Biosynthetic and Signaling Pathways

The primary biosynthetic pathway for this compound is well-established and proceeds from the amino acid L-tyrosine. This pathway is understood to be conserved across various plant species, including those in the Cactaceae family.

The biosynthesis of this compound involves a series of enzymatic steps, beginning with the decarboxylation of tyrosine to tyramine. This is followed by a two-step N-methylation process, first yielding N-methyltyramine, and subsequently, this compound. In peyote (Lophophora williamsii), it is suggested that tyramine is preferentially directed towards the synthesis of this compound.

Beyond its biosynthesis, this compound may play a role in plant defense mechanisms. In barley, it has been implicated in the jasmonate-dependent defense pathway.

Below are diagrams illustrating the this compound biosynthetic pathway and a general experimental workflow for its quantification.

References

- 1. troutsnotes.com [troutsnotes.com]

- 2. Quantification of this compound in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. San Pedro: Basic Info | Echynopsis pachanoi | Psycheplants | ICEERS [iceers.org]

- 5. Echinopsis pachanoi – Nurservicio [nurservicio.com]

Hordenine as a Trace Amine in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, notably in germinating barley (Hordeum vulgare). As a structural analog of the trace amine tyramine, this compound is increasingly recognized for its role as a bioactive trace amine in mammalian systems. Its pharmacological profile is complex, characterized by interactions with trace amine-associated receptors (TAARs), adrenergic receptors, and dopaminergic systems. This technical guide provides an in-depth overview of this compound's biosynthesis, its molecular pharmacology with a focus on TAAR1, its physiological effects, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key molecular pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Trace amines are a class of endogenous amine compounds present in mammalian tissues at concentrations significantly lower than classical biogenic amine neurotransmitters like dopamine and serotonin. Despite their low abundance, they play crucial roles as neuromodulators. This compound, chemically 4-[2-(dimethylamino)ethyl]phenol, is the N,N-dimethyl derivative of tyramine and is classified as a trace amine.[1] Its primary mechanism of action was initially thought to be the release of stored norepinephrine, classifying it as an indirectly acting sympathomimetic.[2][3] However, with the discovery of the trace amine-associated receptor family, particularly TAAR1, a more direct role for this compound in modulating monoaminergic systems has emerged.[1][4] This guide explores the multifaceted role of this compound, from its synthesis to its complex interactions within mammalian physiology.

Biosynthesis and Metabolism

This compound is biosynthesized in mammals from the amino acid L-tyrosine. The pathway involves a two-step enzymatic process. First, tyrosine is decarboxylated to form tyramine. Subsequently, tyramine undergoes two successive N-methylation steps, catalyzed by methyltransferase enzymes, to first form N-methyltyramine and finally this compound.

Metabolically, this compound is a substrate for monoamine oxidase-B (MAO-B), which deaminates it. Its susceptibility to MAO-B suggests that orally ingested this compound that enters circulation could influence the sympathetic nervous system.

Molecular Pharmacology and Receptor Interactions

This compound's pharmacological effects are mediated through its interaction with several key receptor systems. It is a known agonist of Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 receptor (D2R), and also interacts with adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha-subunit. Agonist binding, including by this compound, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of dopamine, serotonin, and norepinephrine systems. In studies using HEK293 cells expressing rat TAAR1, this compound at a 1 µM concentration demonstrated a potency nearly identical to that of β-phenethylamine in stimulating cAMP production.

Dopaminergic and Adrenergic Systems

This compound acts as a dopamine D2 receptor agonist with functional selectivity. It promotes G-protein activation with an efficacy similar to dopamine but antagonizes β-arrestin recruitment. This biased agonism may lead to a more prolonged effect on the brain's reward center. This compound also interacts with the adrenergic system, primarily as an indirect agent that liberates norepinephrine from storage vesicles. Direct receptor activation has also been observed, specifically at the α2A-adrenergic receptor, albeit with low potency.

Quantitative Data on this compound Receptor Interactions

The following table summarizes key quantitative parameters for this compound's interaction with mammalian receptors.

| Receptor Target | Species | Assay Type | Value (µM) | Parameter | Reference |

| Dopamine D2 | Human | Radioligand Binding | 13 | Ki | |

| TAAR1 | Human | cAMP Accumulation | 47 | EC50 | |

| Adrenergic α2A | Human | Ca2+ Mobilization | 690 | EC50 |

Physiological and Pharmacological Effects

Parenteral administration of high doses of this compound in animal models (rats, dogs, horses) induces distinct, though transient, physiological effects:

-

Cardiovascular: It produces a positive inotropic effect (increased heart contraction strength), and elevates both systolic and diastolic blood pressure.

-

Gastrointestinal: It inhibits gut motility.

-

Respiratory: In horses, intravenous administration caused significant but temporary respiratory distress, with rates increasing by approximately 250%.

-

Central Nervous System: this compound appears to have minimal effect on psychomotor behavior in mice.

Notably, these effects are often not observed with oral administration, likely due to poor bioavailability and rapid metabolism.

Experimental Protocols

Accurate characterization of this compound's pharmacology requires robust and reproducible experimental methodologies.

Protocol: TAAR1 Functional Assay (cAMP Accumulation)

This protocol describes a method to quantify this compound's agonistic activity at human TAAR1 by measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

1. Cell Culture:

-

Use HEK293T cells stably expressing human TAAR1.

-

Culture cells in DMEM (4.5 g/L glucose, 584 mg/L L-glutamine) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL puromycin for selection. Maintain in a humidified incubator at 37°C with 5% CO2.

-

Seed cells (90,000–250,000 cells/well) in a 48-well plate two days prior to the assay.

2. Assay Procedure:

-

Two hours before the assay, replace the culture medium with one containing 10% charcoal-stripped fetal bovine serum.

-

Prepare the assay buffer: Earle's Balanced Salt Solution (EBSS) containing 15 mM HEPES, 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.02% ascorbic acid (as an antioxidant).

-

Pre-incubate the cells in the assay buffer for 20 minutes at 37°C.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Expose cells to the test compound dilutions for 1 hour in the incubator (37°C, 5% CO2).

-

Terminate the reaction by discarding the buffer and lysing the cells with 3% trichloroacetic acid. Incubate at room temperature on a plate shaker for 2 hours.

3. Detection and Analysis:

-

Dilute the cell lysates appropriately.

-

Measure cAMP concentration using a commercial cAMP ELISA kit, following the manufacturer's protocol.

-

Present data as a percentage of the maximal cAMP level induced by a full TAAR1 agonist like phenethylamine.

-

Fit concentration-response data to a non-linear regression curve to determine the EC50 value.

Methodology: Radioligand Binding Assay (Ki Determination)

The binding affinity (Ki) of this compound at a target receptor (e.g., Dopamine D2) is determined using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a final assay binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2R) and a range of concentrations of unlabeled this compound.

-

Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

3. Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters, which trap the membranes.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate the IC50 value by fitting the competition data to a non-linear curve.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound is a pharmacologically active trace amine with a distinct profile as a TAAR1 agonist, a biased dopamine D2 receptor agonist, and an indirect sympathomimetic. Its effects are most pronounced upon parenteral administration, highlighting the importance of pharmacokinetic considerations in study design and potential therapeutic applications. While its presence in food and beverages like beer is established, the physiological relevance of dietary this compound intake requires further investigation, as current studies suggest plasma concentrations from normal consumption are below those needed for direct receptor activation. Future research should focus on elucidating the functional selectivity of this compound at TAAR1 and D2R, exploring its potential as a lead compound for developing biased ligands, and investigating its role in the gut-brain axis, given its effects on gastrointestinal motility.

References

- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. researchgate.net [researchgate.net]

- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism and Pharmacokinetic Profile of Hordenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenylethylamine alkaloid found in various plants, notably barley, has garnered significant interest for its diverse pharmacological activities. Understanding its fate within a biological system is paramount for the development of this compound-based therapeutics and for assessing its safety profile. This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetic profile of this compound, drawing from key studies in both human and animal models. The document details its metabolic pathways, summarizes quantitative pharmacokinetic parameters, and outlines the experimental methodologies employed in this research.

In Vivo Metabolism of this compound

The metabolism of this compound in vivo primarily involves Phase I and Phase II biotransformation reactions, leading to the formation of more polar and readily excretable metabolites.

Metabolic Pathways

This compound undergoes metabolism through two principal pathways:

-

Phase I Metabolism (Oxidative Deamination): this compound is a selective substrate for monoamine oxidase B (MAO-B), an enzyme primarily found in the liver. MAO-B catalyzes the oxidative deamination of this compound, although it is not metabolized by intestinal MAO-A. This enzymatic reaction is a key step in the initial breakdown of the this compound molecule.

-

Phase II Metabolism (Conjugation): Following oral administration, this compound is rapidly subjected to extensive Phase II metabolism. The primary conjugation reactions are sulfation and glucuronidation, which occur at the phenolic hydroxyl group of the this compound molecule. In humans, sulfation appears to be the predominant initial metabolic route, followed by glucuronidation[1][2]. The resulting metabolites are this compound sulfate and this compound glucuronide.

The metabolic pathway of this compound can be visualized as follows:

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been investigated in both humans and horses, revealing species-specific differences in its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Cmax (free this compound) | 12.0–17.3 nM | Human | 0.075 mg/kg (from beer) | Oral | [1][2] |

| Tmax (free this compound) | 0–60 min | Human | 0.075 mg/kg (from beer) | Oral | [1] |

| t½ (free this compound) | 52.7–66.4 min | Human | 0.075 mg/kg (from beer) | Oral | |

| Urinary Excretion (24h) | 9.9% of ingested dose | Human | 0.075 mg/kg (from beer) | Oral |

Table 2: Pharmacokinetic Parameters of this compound in Horses

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Cmax | ~1.0 µg/mL | Horse | 2.0 mg/kg | Intravenous | |

| α-phase t½ | ~3 min | Horse | 2.0 mg/kg | Intravenous | |

| β-phase t½ | ~35 min | Horse | 2.0 mg/kg | Intravenous | |

| Bioavailability | ~100% | Horse | 2.0 mg/kg | Oral | |

| Peak Urinary Conc. | ~400 µg/mL | Horse | 2.0 mg/kg | Intravenous |

Experimental Protocols

This section details the methodologies employed in key studies to determine the metabolism and pharmacokinetics of this compound.

Human Study: this compound Pharmacokinetics after Beer Consumption

-

Study Design: A pilot study involving four healthy volunteers who consumed beer equivalent to a dose of 0.075 mg of this compound per kg of body weight.

-

Sample Collection: Blood and urine samples were collected at various time points post-consumption.

-

Sample Preparation:

-

Plasma: Proteins were precipitated using an organic solvent.

-

Urine: Samples were diluted prior to analysis.

-

-

Analytical Method: An ultrahigh-performance liquid chromatography method coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) was developed and validated for the quantification of this compound and its metabolites.

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.

Equine Study: this compound Pharmacokinetics

-

Study Design: Ten horses were administered this compound intravenously at a dose of 2.0 mg/kg body weight.

-

Sample Collection: Blood and urine samples were collected at predetermined intervals.

-

Analytical Method: While the specific analytical method is not detailed in the abstract, it is stated that plasma and urinary concentrations of this compound (free and conjugated) were determined.

-

Pharmacokinetic Analysis: The plasma concentration-time data was fitted to a two-compartment open model to determine the alpha-phase and beta-phase half-lives.

A generalized experimental workflow for a pharmacokinetic study of this compound is depicted below:

Conclusion

The in vivo metabolism of this compound is characterized by rapid Phase II conjugation, primarily through sulfation and glucuronidation, following absorption. Its pharmacokinetic profile demonstrates relatively rapid absorption and elimination, with notable differences observed between species. The data presented in this guide, including the summarized pharmacokinetic parameters and detailed experimental workflows, provide a valuable resource for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate the complete metabolic fate and to explore the potential for drug-drug interactions involving the metabolic pathways of this compound.

References

chemical synthesis and purification of hordenine hydrochloride

An In-depth Technical Guide to the Chemical Synthesis and Purification of Hordenine Hydrochloride

Introduction

This compound, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a phenethylamine alkaloid naturally occurring in various plants, most notably in germinated barley (Hordeum vulgare).[1][2] It is the N,N-dimethyl derivative of the biogenic amine tyramine.[1] this compound exhibits a range of pharmacological activities, including stimulating the central nervous system and acting as a vasoconstrictor, which has led to its use in nutritional supplements and research for potential therapeutic applications.[3][4]

This technical guide provides a comprehensive overview of the primary chemical synthesis routes and purification methods for obtaining high-purity this compound hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several distinct pathways, starting from various precursors. The most common methods involve the N-methylation of tyramine or multi-step syntheses from commercially available starting materials.

Route 1: Reductive Amination of Tyramine (Eschweiler-Clarke Reaction)

A classic and efficient method for synthesizing this compound is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formaldehyde and formic acid. This reaction reductively aminates tyramine to yield the tertiary amine, this compound. The process is driven to completion by the formation of carbon dioxide gas and advantageously avoids the production of quaternary ammonium salts.

Caption: Eschweiler-Clarke synthesis of this compound from tyramine.

Experimental Protocol:

-

To a reaction flask, add tyramine.

-

Add an excess of aqueous formaldehyde and formic acid to the flask.

-

Heat the reaction mixture, typically near boiling, under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by the formate ion acting as a hydride donor.

-

Upon completion, the excess reagents are removed, and the this compound base is isolated.

-

The base is then dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate this compound hydrochloride.

Route 2: Synthesis from p-Hydroxyphenethyl Alcohol

This two-step synthesis provides a reliable route from a readily available starting material. The first step involves converting the hydroxyl group of p-hydroxyphenethyl alcohol into a better leaving group, such as a bromide, followed by nucleophilic substitution with dimethylamine.

Caption: Two-step synthesis of this compound from p-hydroxyphenethyl alcohol.

Experimental Protocol:

-

Step 1: Preparation of 4-(2-Bromoethyl)phenol

-

Dissolve 50g of p-hydroxyphenethyl alcohol in 400ml of 48% hydrobromic acid (HBr).

-

Heat the solution to 100°C and stir for 10 hours.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Filter the white solid, wash with water until neutral, and dry to obtain the intermediate. A yield of approximately 74.5g can be expected.

-

-

Step 2: Synthesis of this compound

-

Add 20g of the prepared 4-(2-bromoethyl)phenol to 60ml of 45% dimethylamine in methanol solution.

-

Stir the reaction at room temperature for approximately 4 hours, monitoring completion with TLC.

-

After the reaction is complete, filter the solution.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.

-

Route 3: Chemoenzymatic Synthesis from L-Tyrosine

This modern approach combines a biological step with a chemical step, offering a greener and more sustainable pathway starting from the abundant amino acid L-tyrosine. The process involves the enzymatic decarboxylation of L-tyrosine to tyramine, followed by a chemical reductive amination.

Caption: Chemoenzymatic synthesis of this compound from L-tyrosine.

Experimental Protocol (Continuous Flow Concept):

-

Step 1 (Bioconversion): A solution of L-tyrosine (e.g., 5 mM) is passed through a reactor containing immobilized tyrosine decarboxylase enzyme to produce tyramine.

-

Step 2 (Reductive Alkylation): The resulting tyramine solution is then mixed in-line with formaldehyde (e.g., 62.5 mM) and a reducing agent such as sodium triacetoxyborohydride (STAB) or picoline borane.

-

This chemoenzymatic cascade, particularly in a continuous flow setup, allows for the safe in-situ generation and conversion of tyramine, yielding this compound efficiently with short residence times.

Quantitative Data Summary for Synthesis

| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| From Methyl p-hydroxyphenylacetate | Methyl p-hydroxyphenylacetate (1 mol) | Dimethylamine (10 mol), Methanol | 15-25°C, 20 hours | 80.4% (Intermediate) | |

| From p-Hydroxyphenethyl Alcohol | p-Hydroxyphenethyl alcohol (50g) | 48% HBr; 45% Dimethylamine/Methanol | 100°C, 10h (Step 1); RT, 4h (Step 2) | ~90% (this compound from intermediate) | |

| Hydrogenation | Formula (II) Compound (22.2g) | Pd/C catalyst, H₂, conc. HCl | Room Temperature, 7 hours | Not specified | |

| Chemoenzymatic | L-Tyrosine | Tyrosine Decarboxylase, Formaldehyde, STAB | Continuous Flow, mild conditions | "Very good isolated yield" |

Purification of this compound Hydrochloride

After synthesis, the crude this compound product must be purified to remove unreacted starting materials, reagents, and by-products. The final step is typically the formation and purification of the hydrochloride salt, which is more stable and soluble in water than the free base.

General Purification Workflow

The purification process generally involves isolation of the crude base, conversion to the hydrochloride salt, and purification of the salt by recrystallization.

Caption: General workflow for the purification of this compound hydrochloride.

Purification by Recrystallization

Recrystallization is the most common method for purifying this compound hydrochloride. The choice of solvent is critical for obtaining high-purity crystals.

Experimental Protocol (Recrystallization):

-

Take the crude this compound hydrochloride solid obtained after synthesis and salt formation.

-

Place the solid in a flask and add a minimum amount of hot ethanol to dissolve it completely.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the precipitation of crystals.

-

Collect the white, crystalline product by filtration.

-

Wash the crystals with a small amount of cold acetone or the recrystallization solvent to remove any remaining impurities.

-

Dry the purified this compound hydrochloride crystals under vacuum. The melting point of pure this compound hydrochloride is approximately 178°C.

Quantitative Data for Purification

| Purification Method | Solvent System | Outcome | Reference |

| Recrystallization | Ethanol | White crystalline solid | |

| Recrystallization | Petroleum ether-Ethanol (2:1) | Crystalline solid | |

| Washing | Acetone | Removes impurities from crude solid | |

| Column Chromatography | Cation exchange & Macroporous resin | Used for extraction from natural sources |

References

Hordenine: A Multifaceted Neuromodulator with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid found in sources such as malted barley and beer, is emerging as a significant neuromodulator with a complex pharmacological profile.[1][2] Its structural similarity to key neurotransmitters like dopamine and norepinephrine underpins its diverse interactions with the central nervous system.[3] This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Neuromodulatory Mechanisms

This compound exerts its effects through several key pathways, positioning it as a molecule of interest for conditions ranging from neurodegenerative diseases to mood disorders. Its primary mechanisms include agonism at the dopamine D2 receptor, inhibition of monoamine oxidase B (MAO-B), and modulation of adrenergic and trace amine-associated receptors.

Dopamine D2 Receptor Agonism

A significant body of research highlights this compound as a biased agonist of the dopamine D2 receptor (D2R).[4][5] Unlike the endogenous ligand dopamine, this compound stimulates the D2R through a G protein-dependent signaling pathway without recruiting β-arrestin. This biased agonism could lead to a more prolonged and distinct downstream signaling cascade, potentially offering therapeutic advantages by minimizing receptor desensitization and internalization. Studies have demonstrated that this interaction with D2R may contribute to feelings of reward and could play a role in mitigating motor deficits associated with Parkinson's disease. In animal models of Parkinson's, this compound has been shown to improve locomotor dysfunction, gait, and postural imbalance.

Monoamine Oxidase B (MAO-B) Inhibition

This compound acts as a selective substrate and inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine. By inhibiting MAO-B, this compound can effectively increase the synaptic concentration of dopamine, which is a key therapeutic strategy in the management of Parkinson's disease and depression. This action complements its direct agonism at D2 receptors, providing a dual mechanism for enhancing dopaminergic neurotransmission.

Adrenergic System Modulation

This compound functions as an indirectly acting adrenergic agent, promoting the release of stored norepinephrine. This sympathomimetic activity can lead to increased heart rate, blood pressure, and alertness. Furthermore, recent studies have identified direct binding of this compound to adrenergic α1A and α2A receptors, suggesting a more complex interaction with the adrenergic system than previously understood.

Trace Amine-Associated Receptor 1 (TAAR1) Activation